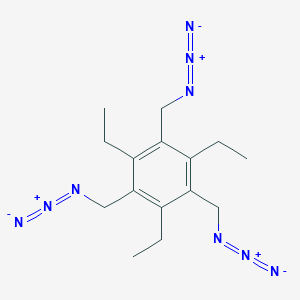![molecular formula C9H14O5 B065863 methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate CAS No. 166819-48-3](/img/structure/B65863.png)
methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate is a chemical compound that is widely used in scientific research. It is a synthetic organic compound that has a variety of applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate is not well understood. However, it is believed to act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This reactivity makes it useful in the synthesis of various compounds.
Effets Biochimiques Et Physiologiques
Methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate has not been extensively studied for its biochemical and physiological effects. However, it is believed to have low toxicity and is not expected to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate in lab experiments is its reactivity. It can be used as a building block in the synthesis of various compounds, and its Michael acceptor reactivity makes it useful in the synthesis of complex molecules. However, its limited solubility in water can pose a challenge in some experiments.
Orientations Futures
There are several future directions for the use of methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate in scientific research. One area of interest is the synthesis of new pharmaceuticals and agrochemicals using this compound as a building block. Another area of interest is the study of its reactivity with nucleophiles, which could lead to the development of new synthetic methods. Additionally, the study of its biochemical and physiological effects could lead to the discovery of new therapeutic targets.
Méthodes De Synthèse
Methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate is synthesized by the condensation of ethyl acetoacetate and ethyl glyoxylate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a Wittig reaction, which leads to the formation of the desired product.
Applications De Recherche Scientifique
Methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a building block in the synthesis of complex molecules.
Propriétés
Numéro CAS |
166819-48-3 |
|---|---|
Nom du produit |
methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate |
Formule moléculaire |
C9H14O5 |
Poids moléculaire |
202.2 g/mol |
Nom IUPAC |
methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate |
InChI |
InChI=1S/C9H14O5/c1-3-12-9-6-7(13-14-9)4-5-8(10)11-2/h4-5,7,9H,3,6H2,1-2H3/b5-4-/t7-,9-/m0/s1 |
Clé InChI |
QDQJKVIBXYFEKN-ONBFMSMFSA-N |
SMILES isomérique |
CCO[C@@H]1C[C@@H](OO1)/C=C\C(=O)OC |
SMILES |
CCOC1CC(OO1)C=CC(=O)OC |
SMILES canonique |
CCOC1CC(OO1)C=CC(=O)OC |
Synonymes |
2-Propenoicacid,3-(5-ethoxy-1,2-dioxolan-3-yl)-,methylester,[3alpha(Z),5alpha]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



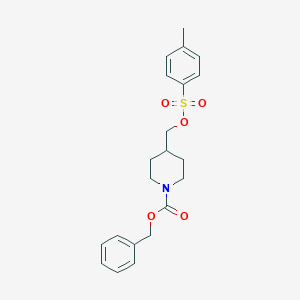
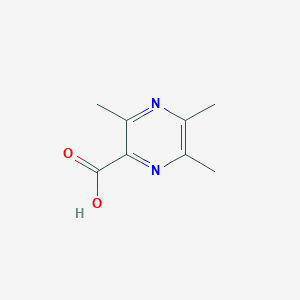
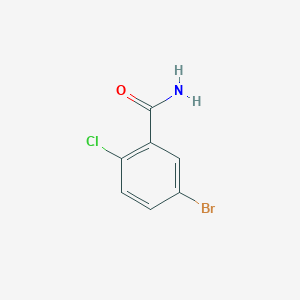
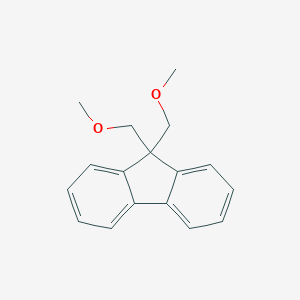
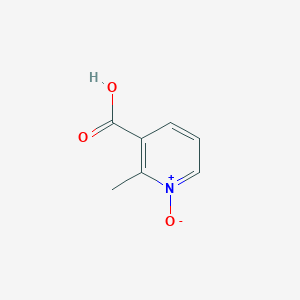
![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
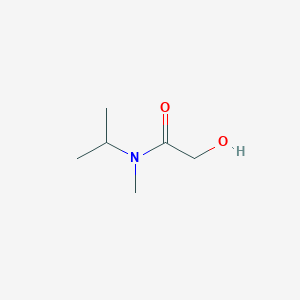
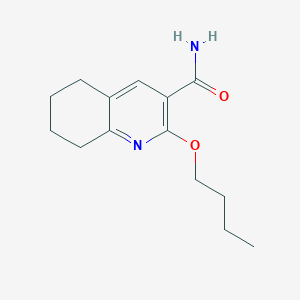
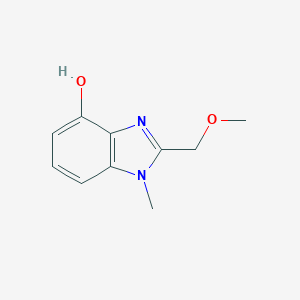
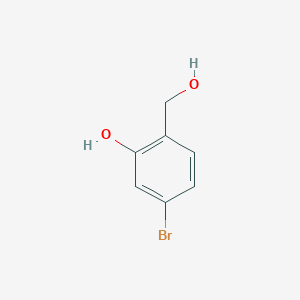
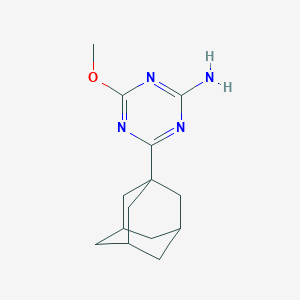
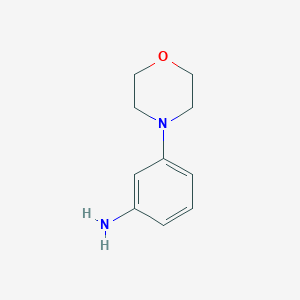
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)
